n-(9h-Fluoren-2-yl)-4-methylbenzamide
Description
N-(9H-Fluoren-2-yl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide moiety linked to a 9H-fluoren-2-yl group. This compound belongs to a class of molecules with diverse applications in medicinal chemistry, particularly in kinase and histone deacetylase (HDAC) inhibition. The compound’s synthesis typically involves coupling reactions between fluorenyl amines and activated benzoyl derivatives, followed by purification via column chromatography or recrystallization .
Properties
CAS No. |
74925-70-5 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C21H17NO/c1-14-6-8-15(9-7-14)21(23)22-18-10-11-20-17(13-18)12-16-4-2-3-5-19(16)20/h2-11,13H,12H2,1H3,(H,22,23) |
InChI Key |
ALVVFZXNRWHKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-2-yl)-4-methylbenzamide typically involves the reaction of 9H-fluoren-2-amine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluoren-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorenyl or benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylmethanol derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
N-(9H-Fluoren-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-2-yl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
N-[ (Cyclohexylcarbamoyl)(Aryl)Methyl]-N-(9H-Fluoren-2-yl) Derivatives
Compounds such as N-[ (cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)prop-2-ynamide (5a) share the fluorenyl backbone but feature additional cyclohexylcarbamoyl and alkyne substituents. These modifications increase molecular weight (MW: ~500–600 g/mol) and alter solubility profiles compared to N-(9H-fluoren-2-yl)-4-methylbenzamide. FT-IR data for these analogues show characteristic peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1638 cm⁻¹ (amide C=O), consistent with structural similarities .
Fluorenyl Amine-Biphenyl Hybrids
N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1242056-42-3) replaces the benzamide group with a biphenyl-amine moiety. This substitution reduces hydrogen-bonding capacity but enhances rigidity, as evidenced by higher density (1.14 g/cm³) and thermal stability .
HDAC Inhibitors (Compounds 109 and 136)
N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide (109) and N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide (136) are 4-methylbenzamide derivatives with HDAC inhibitory activity. Compound 109 exhibits dual HDAC1/HDAC3 inhibition (IC₅₀: 0.12 µM and 0.15 µM, respectively), whereas 136 shows selectivity for HDAC3 (IC₅₀: 1.4 µM vs. HDAC1 IC₅₀: 4.7 µM).
Kinase Inhibitors with 4-Methylbenzamide Fragments
N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide (Ispinesib analog) is a KIF11 inhibitor with antiproliferative activity. Its quinazolinone moiety enhances target binding (AutoDockVina score: −9.1 kcal/mol) compared to this compound, which may prioritize different kinase targets like PDGFRα or BRAF .
Research Findings and Implications
- Synthetic Accessibility: this compound is synthesized in fewer steps compared to purine-linked derivatives (e.g., compound 123 in ), which require Sonogashira couplings .
- Biological Efficacy : Fluorenyl-containing benzamides show promise in crossing biological barriers (e.g., blood-brain barrier) due to lipophilicity, whereas iodophenyl analogues () are more suited for agrochemical applications .
- Thermal Stability: Fluorenyl derivatives exhibit higher melting points (~200°C) compared to non-fluorenyl benzamides, aiding in crystallinity and formulation .
Biological Activity
N-(9H-Fluoren-2-yl)-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a fluorenyl group attached to a 4-methylbenzamide moiety. This structural configuration may contribute to its biological activity, particularly in interactions with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and renal cancer cells. The compound's ability to inhibit tumor growth is thought to be related to its capacity to modulate signaling pathways involved in cell survival and proliferation .
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors that regulate cellular processes. For instance, it could inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders and cancer progression .
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on the compound's efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.
- Cancer Cell Line Studies : In experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of 25 µM and 30 µM, respectively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | NNMT inhibition |
| 5-(Biphenyl-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | Low | Moderate | Enzyme inhibition |
| 2-Oxo-2H-chromen-4-yl 3-chlorobenzoate | High | Low | Carbonic anhydrase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
